molecular formula C5H2ClI2N B1405129 3-Chloro-2,4-diiodopyridine CAS No. 1188435-00-8

3-Chloro-2,4-diiodopyridine

Cat. No.: B1405129
CAS No.: 1188435-00-8
M. Wt: 365.34 g/mol
InChI Key: VQVNXBGJYAXVSP-UHFFFAOYSA-N
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Description

3-Chloro-2,4-diiodopyridine is a halogenated pyridine derivative with the molecular formula C5H2ClI2N

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-diiodopyridine can be synthesized through halogenation reactions. One common method involves the iodination of 3-chloropyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-diiodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Substitution Products: Depending on the reagent, products such as azido, thiol, or amino derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

3-Chloro-2,4-diiodopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other bioactive molecules.

    Material Science: It can be used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-diiodopyridine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-diiodopyridine
  • 3-Chloro-4,5-diiodopyridine
  • 2,4-Dichloro-3-iodopyridine

Uniqueness

3-Chloro-2,4-diiodopyridine is unique due to its specific halogenation pattern, which influences its reactivity and binding properties. The combination of chlorine and iodine atoms provides a distinct electronic environment, making it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

3-chloro-2,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNXBGJYAXVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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